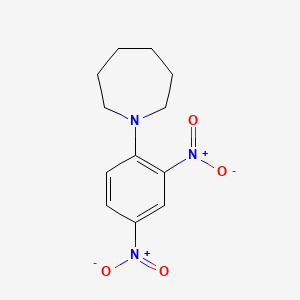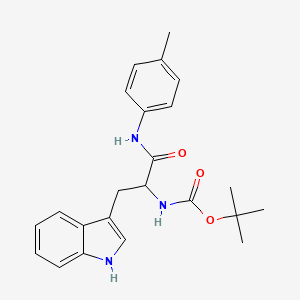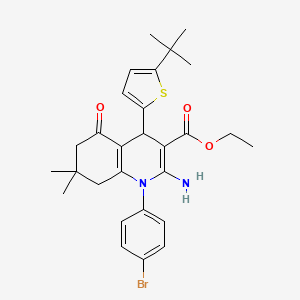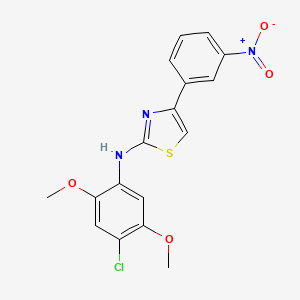![molecular formula C21H15N3O3 B11537528 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11537528.png)
4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline: is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring fused with a methyl group and an aniline moiety substituted with a nitrophenylmethylidene group
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides in the presence of a base.
Formation of Aniline Derivative: The aniline derivative is synthesized by nitration of aniline followed by reduction to form the corresponding amine.
Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with the aniline derivative in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Catalysis: It can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure allows it to interact with microbial cell membranes, making it a potential candidate for antimicrobial drug development.
Fluorescent Probes: Its fluorescent properties enable its use in biological imaging and diagnostic applications.
Industry:
Dye and Pigment Industry: The compound can be used as a precursor for the synthesis of dyes and pigments with specific color properties.
Polymer Industry: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
作用機序
The mechanism of action of 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The benzoxazole ring and nitrophenylmethylidene group play crucial roles in its binding affinity and specificity.
類似化合物との比較
- 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
- 4-(1,3-benzoxazol-2-yl)aniline
- 3-(1,3-benzoxazol-2-yl)-4-chloroaniline
Comparison:
- 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline: This compound has a similar benzoxazole ring but differs in the presence of a chloro group instead of a nitrophenylmethylidene group, affecting its reactivity and applications .
- 4-(1,3-benzoxazol-2-yl)aniline: Lacks the methyl and nitrophenylmethylidene groups, resulting in different electronic properties and potential uses .
- 3-(1,3-benzoxazol-2-yl)-4-chloroaniline: Similar structure but with a different substitution pattern, leading to variations in chemical behavior and applications .
The uniqueness of 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C21H15N3O3 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H15N3O3/c1-14-3-2-4-19-20(14)23-21(27-19)16-7-9-17(10-8-16)22-13-15-5-11-18(12-6-15)24(25)26/h2-13H,1H3 |
InChIキー |
QRJBYGXJHJXCHS-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11537445.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11537457.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11537460.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537462.png)


![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11537472.png)
![N-tert-butyl-2-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-2-oxoacetamide](/img/structure/B11537476.png)

![4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537496.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11537503.png)


